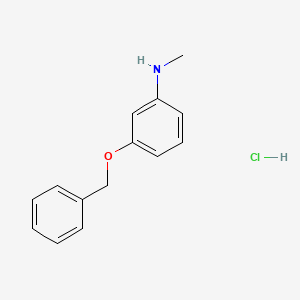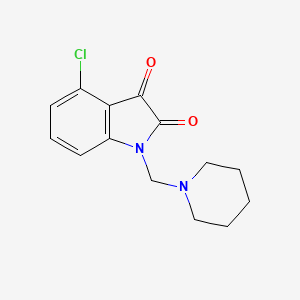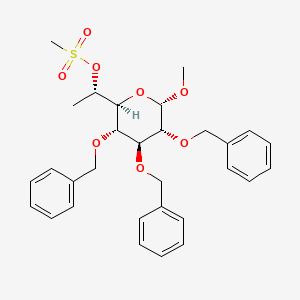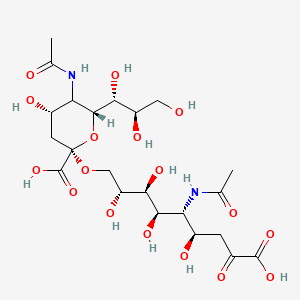
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid is a complex carbohydrate derivative that plays a significant role in various biological processes. It is a type of sialic acid, which are a family of nine-carbon sugars commonly found in animal tissues and involved in cellular interactions and signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid typically involves multi-step chemical reactions starting from simpler carbohydrate precursors. The process may include protection and deprotection steps, glycosylation reactions, and acetylation. Specific reaction conditions such as temperature, pH, and solvents are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using sialyltransferases, which are enzymes that transfer sialic acid residues to glycoproteins or glycolipids. This method is often preferred for its specificity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to sialic acid derivatives.
Reduction: Formation of reduced sialic acid forms.
Substitution: Replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodates, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions include various sialic acid derivatives, which can have different biological activities and properties.
Applications De Recherche Scientifique
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell-cell interactions, immune response, and pathogen recognition.
Medicine: Investigated for its potential in drug development, particularly in targeting viral infections and cancer.
Industry: Utilized in the production of biopharmaceuticals and as a component in various diagnostic assays.
Mécanisme D'action
The mechanism of action of N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid involves its interaction with specific receptors and proteins on the cell surface. It can modulate cellular signaling pathways, influence immune responses, and affect the binding of pathogens to host cells. The molecular targets and pathways involved include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other carbohydrate-binding proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sialic acids such as N-Acetylneuraminic Acid and N-Glycolylneuraminic Acid. These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness
N-Acetyl-9-O-(N-acetyl-beta-neuraminosyl)-neuraminic Acid is unique due to its specific acetylation pattern and its role in specialized biological functions. Its distinct structure allows it to participate in unique interactions and pathways that are not shared by other sialic acids.
Propriétés
Formule moléculaire |
C22H36N2O17 |
|---|---|
Poids moléculaire |
600.5 g/mol |
Nom IUPAC |
(2R,4S,6R)-5-acetamido-2-[(2R,3S,4R,5R,6R)-5-acetamido-8-carboxy-2,3,4,6-tetrahydroxy-8-oxooctoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H36N2O17/c1-7(26)23-14(9(28)3-10(29)20(36)37)18(35)16(33)13(32)6-40-22(21(38)39)4-11(30)15(24-8(2)27)19(41-22)17(34)12(31)5-25/h9,11-19,25,28,30-35H,3-6H2,1-2H3,(H,23,26)(H,24,27)(H,36,37)(H,38,39)/t9-,11+,12-,13-,14-,15?,16-,17-,18-,19-,22-/m1/s1 |
Clé InChI |
HGLFPKCGANLOFN-RLQJFXPZSA-N |
SMILES isomérique |
CC(=O)NC1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@H]([C@@H]([C@@H]([C@@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)O |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


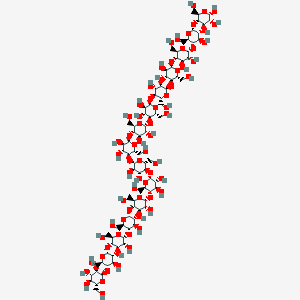
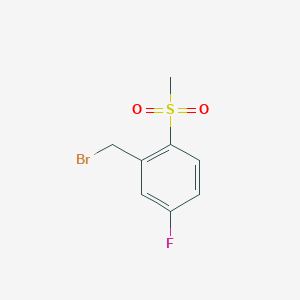
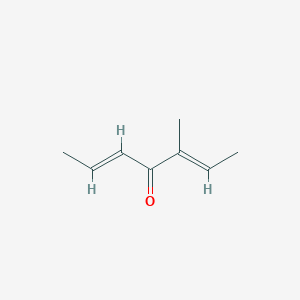

![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
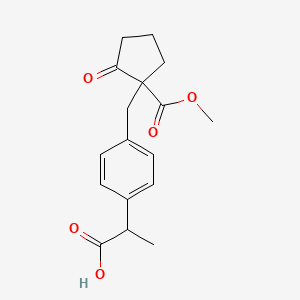
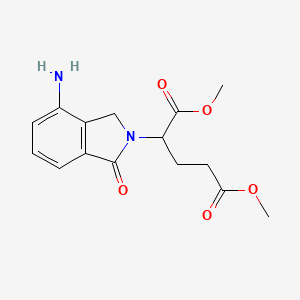
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
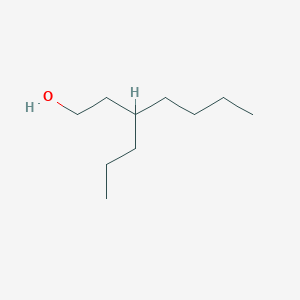
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
